molecular formula C18H20FN7O B2454374 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 920227-01-6

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2454374
CAS No.: 920227-01-6
M. Wt: 369.404
InChI Key: SRIFOMJIVIAHNK-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one” is a complex organic molecule. It is related to the class of compounds known as triazolopyrimidines . These compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of related compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The absorption spectrum of the compound in the ground state was recorded in silicon paste . This suggests that the compound may have interesting optical properties.


Physical and Chemical Properties Analysis

The luminescent properties of the compounds were investigated at room temperature . This suggests that the compound may have interesting optical properties.

Scientific Research Applications

Antagonist Activity in Receptor Studies

Compounds similar to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one have shown potential as 5-HT2 receptor antagonists. For example, 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with related structures exhibited significant 5-HT2 antagonist activity, greater than ritanserin while lacking alpha 1 antagonist activity (Watanabe et al., 1992).

Potential Antihypertensive Properties

1,2,4-triazolol[1,5-alpha]pyrimidines bearing similar structures have been synthesized and tested for antihypertensive activity. Compounds with structural similarities showed promising antihypertensive activity (Bayomi et al., 1999).

Crystal Structure Analysis

Research on crystal structures of related compounds, like 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, provides insights into the structural properties of such compounds, which can be vital for understanding their pharmacological potential (Hu et al., 2011).

Antibacterial Activity

Derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, similar in structure to the compound , have shown antibacterial activity. Such compounds have been synthesized and evaluated against various bacterial strains, showing potential as antibacterial agents (Lahmidi et al., 2019).

Antiproliferative Effects Against Cancer Cell Lines

Compounds with structural similarities have been evaluated for their antiproliferative effects against human cancer cell lines. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated significant activity against various cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit usp28 , a protein that plays a crucial role in various cellular processes including cell cycle regulation and DNA damage response .

Mode of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to bind reversibly to their target proteins, affecting their protein levels and inhibiting their function . This interaction can lead to changes in cellular processes such as cell proliferation and cell cycle progression .

Biochemical Pathways

Inhibition of usp28 by similar compounds has been associated with effects on cell cycle progression and epithelial-mesenchymal transition (emt) progression . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve the use of computational models to predict how the compound will be absorbed, distributed, metabolized, and excreted by the body.

Result of Action

Similar compounds have been found to inhibit cell proliferation and induce cell cycle arrest . They have also been associated with the inhibition of EMT progression in certain cancer cell lines .

Future Directions

This compound and related compounds represent a promising area of research in the development of new drugs . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O/c1-12(2)18(27)25-8-6-24(7-9-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-4-13(19)10-14/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIFOMJIVIAHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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